molecular formula C10H14BrN3O B1450697 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide CAS No. 2140316-45-4

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B1450697
CAS No.: 2140316-45-4
M. Wt: 272.14 g/mol
InChI Key: ICTHUEOIVBAMQK-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide: is a chemical compound with the molecular formula C10H14BrN3O. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromine, dimethylamino, and carboxamide groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide: undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent added slowly to control the reaction rate.

    Reduction Reactions: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Conversion of the carboxamide group to an amine or alcohol.

Scientific Research Applications

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in various catalytic reactions and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may act as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the bromine atom may facilitate its incorporation into biological molecules.

Comparison with Similar Compounds

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide: can be compared with other similar compounds such as:

    5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring. It may exhibit different reactivity and biological activity.

    5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: Contains an additional chlorine atom, which can alter its chemical properties and applications.

    5-Bromo-2-(isopropylamino)pyrimidine: Substitution of the dimethylamino group with an isopropylamino group, leading to different steric and electronic effects.

The uniqueness of This compound

Properties

IUPAC Name

5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-5-7(9(12)15)10(14(3)4)13-6(2)8(5)11/h1-4H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTHUEOIVBAMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 2
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 3
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 4
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 5
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 6
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide

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